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Compound of Interest

Compound Name: Acanthoside B

Cat. No.: B018609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Acanthoside B, a lignan glycoside with noteworthy anti-inflammatory properties. This
document is intended to serve as a core resource for researchers and professionals involved in
natural product chemistry, pharmacology, and drug development.

Summary of Spectroscopic Data

Acanthoside B, with the molecular formula C2sH36013 and a molecular weight of 580.6 g/mol ,
has been characterized using various spectroscopic techniques. The data presented here has
been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal tool for the structural elucidation of natural products. While a
complete, publicly available dataset of all NMR correlations for Acanthoside B is not readily
found in a single source, the following represents a compilation of reported data and typical
chemical shift ranges for similar lignan glycosides.

Table 1: *H NMR Spectroscopic Data for Acanthoside B (CD3zOD)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
Aglycone Moiety
H-2, H-6 ~6.70 S
H-7 ~4.70 d
H-8 ~3.10 m
H-7' ~4.20 m
H-8' ~2.90 m
H-9a, H-9b ~3.85, ~3.60 m
H-9'a, H-9'b ~3.80, ~3.55 m
OCHs ~3.80 s
Glucose Moiety
H-1" ~4.90 d ~7.5
H-2" - H-6" 3.20-3.90 m

Table 2: 13C NMR Spectroscopic Data for Acanthoside B (CDsOD)[1]
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Position

Chemical Shift (6, ppm)

Aglycone Moiety

C-1 ~135.0
C-2,C-6 ~105.0
C-3,C-5 ~154.0
C-4 ~139.0
C-7 ~87.0
C-8 ~55.0
C-1 ~133.0
C-2', C-6' ~105.0
C-3, C-5' ~154.0
C-4' ~136.0
C-7' ~73.0
C-8' ~52.0
C-9, C-9' ~72.0
OCHs ~57.0
Glucose Moiety

c-1" ~103.0
c-2" ~75.0
c-3" ~78.0
Cc-4" ~71.5
C-5" ~78.5
C-6' ~62.5
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Note: The chemical shifts are approximate and may vary slightly depending on the
experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of a compound.

Table 3: Mass Spectrometry Data for Acanthoside B

Key Fragment lons

lonization Mode [M+H]* (m/z) [M+Na]* (m/z)

(m/z)

419 ([M+H]-162, loss
ESI 581.2156 603.1975 of glucose), 387, 235,

181

The fragmentation pattern typically shows an initial loss of the glucose moiety (162 Da).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for lignans like Acanthoside B.

NMR Spectroscopy

Sample Preparation: Acanthoside B is typically dissolved in deuterated methanol (CDsOD) for
NMR analysis.

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400
MHz or higher for tH NMR and 100 MHz or higher for 3C NMR.

1D NMR (*H and *3C): Standard pulse programs are used for the acquisition of *H and 3C NMR
spectra.

2D NMR (COSY, HSQC, HMBC):

e COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.
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o HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct carbon-proton
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range carbon-proton
correlations (2-3 bonds), which is essential for assembling the molecular structure.

Mass Spectrometry

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an
electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass

analyzer.

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the
ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive
fragmentation information.

Anti-Inflammatory Signaling Pathway

Acanthoside B has demonstrated anti-inflammatory effects, which are believed to be
mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-kB)
signaling pathway. The NF-kB pathway is a critical regulator of the inflammatory response.
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Caption: Proposed inhibitory mechanism of Acanthoside B on the NF-kB signaling pathway.
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Experimental Workflow

The general workflow for the isolation and characterization of Acanthoside B from a plant
source, such as Eleutherococcus senticosus, is outlined below.
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Plant Material
(e.g., Eleutherococcus senticosus)
Extraction
(e.g., with Ethanol)

Solvent Partitioning
(e.g., n-Butanol)
Column Chromatography
(e.g., Silica Gel, ODS)

[Preparative HPLC]

Pure Acanthoside B

(Spectroscopic Analysis)
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1D & 2D NMR Mass Spectrometry
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Caption: General workflow for the isolation and structural elucidation of Acanthoside B.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b018609?utm_src=pdf-body-img
https://www.benchchem.com/product/b018609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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